molecular formula C13H15N5 B14723420 1,2-Bis(5-methylpyridin-2-yl)guanidine CAS No. 6967-97-1

1,2-Bis(5-methylpyridin-2-yl)guanidine

Cat. No.: B14723420
CAS No.: 6967-97-1
M. Wt: 241.29 g/mol
InChI Key: KOPWUIWVTZBGTJ-UHFFFAOYSA-N
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Description

1,2-Bis(5-methylpyridin-2-yl)guanidine is a chemical compound known for its unique structure and properties It consists of a guanidine core flanked by two 5-methylpyridin-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-methylpyridin-2-yl)guanidine typically involves the reaction of 5-methylpyridin-2-ylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 5-methylpyridin-2-ylamine under mild conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-methylpyridin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1,2-Bis(5-methylpyridin-2-yl)guanidine has several scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(5-methylpyridin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the pyridine rings can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-pyridyl)guanidine: Similar structure but without the methyl groups.

    1,2-Bis(4-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.

    1,2-Bis(3-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.

Uniqueness

1,2-Bis(5-methylpyridin-2-yl)guanidine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .

Properties

CAS No.

6967-97-1

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

IUPAC Name

1,2-bis(5-methylpyridin-2-yl)guanidine

InChI

InChI=1S/C13H15N5/c1-9-3-5-11(15-7-9)17-13(14)18-12-6-4-10(2)8-16-12/h3-8H,1-2H3,(H3,14,15,16,17,18)

InChI Key

KOPWUIWVTZBGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=NC2=NC=C(C=C2)C)N

Origin of Product

United States

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